

# Physical and chemical properties of 2-Chloro-3-hydroxy-1,4-naphthoquinone

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## Compound of Interest

Compound Name: 2-Chloro-3-hydroxy-1,4-naphthoquinone

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## An In-depth Technical Guide to 2-Chloro-3-hydroxy-1,4-naphthoquinone

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of **2-Chloro-3-hydroxy-1,4-naphthoquinone**. It is intended for researchers, scientists, and professionals in the field of drug development and chemical research. This document details the compound's key characteristics, experimental protocols for its synthesis and analysis, and its known biological activities and associated signaling pathways.

## Physical and Chemical Properties

**2-Chloro-3-hydroxy-1,4-naphthoquinone**, also known as 3-Chlorolawsone, is a synthetic derivative of 1,4-naphthoquinone.<sup>[1]</sup> Its core structure is shared by a wide variety of natural products known for their diverse biological activities.<sup>[2]</sup> The physicochemical properties of this compound are crucial for its handling, formulation, and mechanism of action.

Quantitative data for **2-Chloro-3-hydroxy-1,4-naphthoquinone** are summarized in the table below for easy reference and comparison.

Property	Value	Source
Molecular Formula	$C_{10}H_5ClO_3$	PubChem[3]
Molecular Weight	208.60 g/mol	PubChem[3]
Melting Point	216.5 °C	LookChem[1], Guidechem[4]
Boiling Point	351.2 °C at 760 mmHg	LookChem[1], Guidechem[4]
Density	1.56 g/cm³	LookChem[1], Guidechem[4]
Flash Point	166.2 °C	LookChem[1], Guidechem[4]
Vapor Pressure	1.55E-05 mmHg at 25 °C	LookChem[1], Guidechem[4]
LogP (Octanol-Water Partition Coefficient)	1.7 - 2.074	PubChem[3], LookChem[1]
Polar Surface Area (PSA)	54.37 Å²	LookChem[1]
Refractive Index	1.547 - 1.663 (estimate)	LookChem[1], Guidechem[4]
CAS Number	1526-73-4	PubChem[3], ChemicalBook[5] [6]

## Experimental Protocols

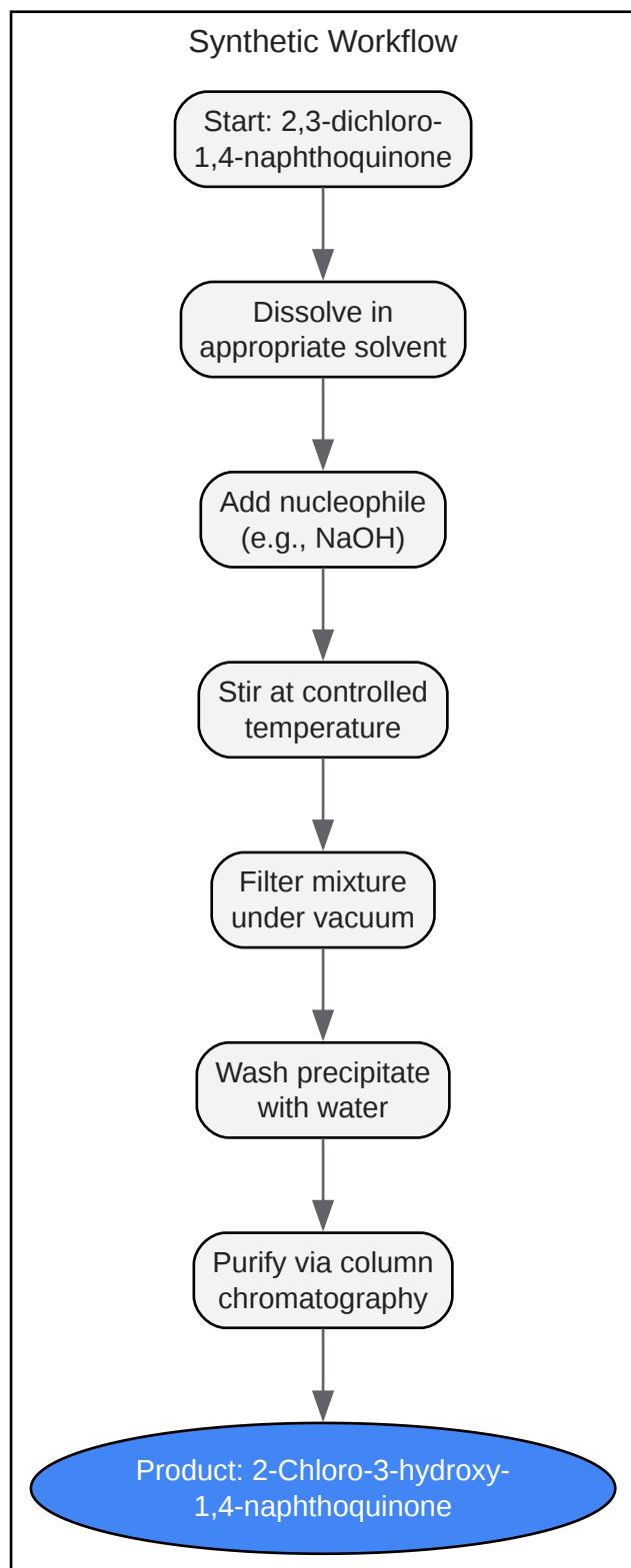
### Synthesis

The synthesis of **2-Chloro-3-hydroxy-1,4-naphthoquinone** can be approached through the modification of related naphthoquinone precursors. A common strategy involves the nucleophilic substitution of 2,3-dichloro-1,4-naphthoquinone.[2][7] While a direct protocol for the target compound is not detailed in the provided literature, a general workflow can be inferred from the synthesis of analogous compounds. For instance, the reaction of 2,3-dichloro-1,4-naphthoquinone with alkali can yield 2-hydroxy-3-chloro-1,4-naphthoquinone.[7]

General Protocol for Nucleophilic Substitution on 2,3-dichloro-1,4-naphthoquinone:

- Reaction Setup: In a 50 mL round-bottom flask, dissolve 0.5 mmol of 2,3-dichloro-1,4-naphthoquinone in a suitable solvent such as water or an organic solvent like ethanol.[8]

- Nucleophile Addition: Add an equimolar amount (0.5 mmol) of the chosen nucleophile (e.g., an amine for amino derivatives, or a hydroxide source for hydroxy derivatives).[7][8]
- Reaction Conditions: The mixture is stirred at a controlled temperature. For the synthesis of 2-chloro-3-(phenylamino)-1,4-naphthoquinone derivatives, the reaction is maintained at room temperature for approximately 20 hours.[8] Heating may be required for other substitutions.
- Work-up: Upon completion, the reaction mixture is filtered under a vacuum. The resulting precipitate is washed thoroughly with water to remove any unreacted starting materials and water-soluble byproducts.[8]
- Purification: The crude product is purified by column chromatography on silica gel. A common eluent system for similar compounds is a mixture of hexane and ethyl acetate (e.g., 7:3 v/v).[8] The purity of the final product is then confirmed by analytical methods.



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General synthetic workflow for 2-substituted-3-chloro-1,4-naphthoquinones.

## Analytical Characterization

The structural confirmation and purity assessment of **2-Chloro-3-hydroxy-1,4-naphthoquinone** and its derivatives rely on standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are recorded on a 400 or 500 MHz spectrometer.[8][9][10]
- The sample is typically dissolved in a deuterated solvent, such as  $\text{CDCl}_3$  (deuterated chloroform).[8]
- Chemical shifts ( $\delta$ ) are reported in parts per million (ppm) relative to an internal standard, commonly tetramethylsilane (TMS).[10]

Infrared (IR) Spectroscopy:

- IR spectra are obtained using a Fourier Transform Infrared (FTIR) spectrophotometer.[10]
- Samples can be prepared as a KBr (potassium bromide) disc or as a nujol mull.[4]
- The spectrum is typically recorded in the range of  $4000\text{--}400\text{ cm}^{-1}$  to identify characteristic functional group vibrations.

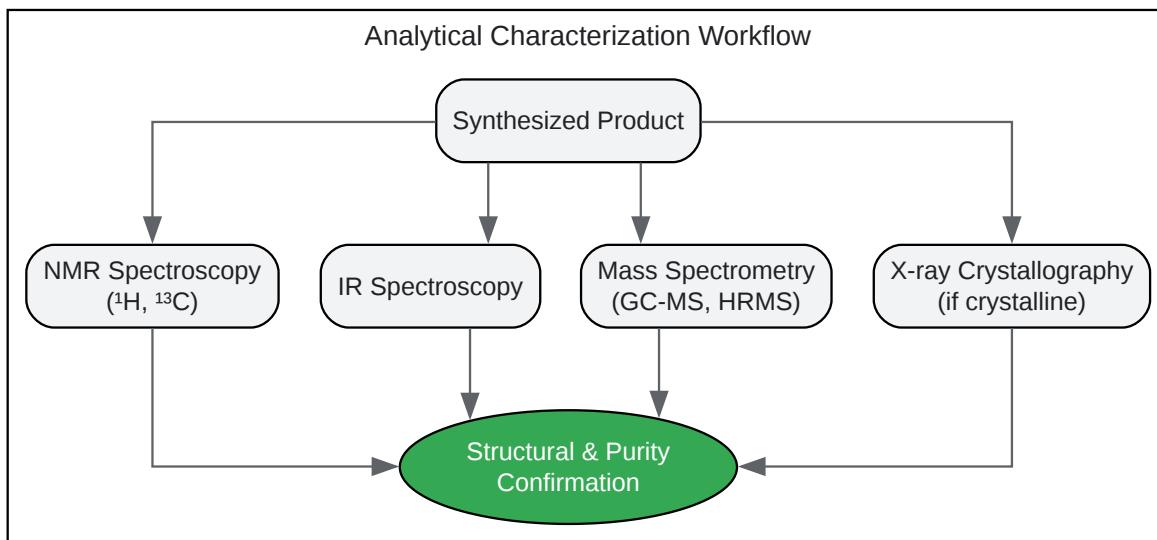
Mass Spectrometry (MS):

- Mass spectra, often coupled with Gas Chromatography (GC-MS), are used to determine the molecular weight and fragmentation pattern of the compound.[3]
- High-Resolution Mass Spectrometry (HRMS) provides precise mass measurements to confirm the elemental composition.[10]

X-ray Crystallography:

- For crystalline solids, single-crystal X-ray diffraction analysis can be performed to determine the precise three-dimensional molecular structure.[8]

- This technique provides definitive information on bond lengths, bond angles, and crystal packing.[8]



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Workflow for the analytical characterization of the synthesized compound.

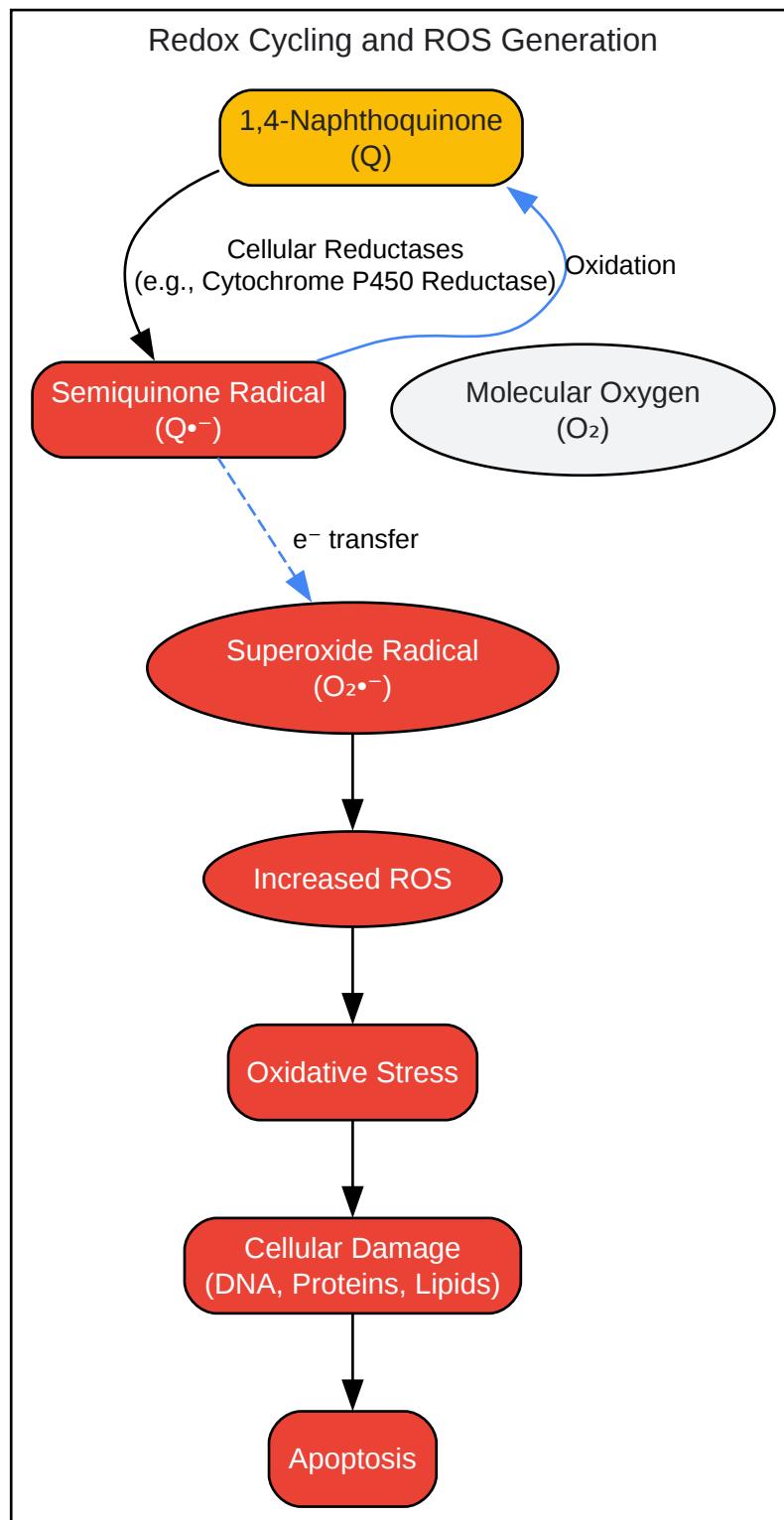
## Biological Activity and Signaling Pathways

Naphthoquinones are a well-studied class of compounds with a broad spectrum of biological activities, including antibacterial, antifungal, antiviral, antimalarial, and antitumor properties.[2][11][12][13] The mechanism of action often involves their ability to undergo redox cycling and to interact with biological nucleophiles.[12]

## General Mechanism of Action: ROS Generation

A primary mechanism underlying the cytotoxicity of 1,4-naphthoquinones is the generation of reactive oxygen species (ROS).[12][14][15] This process, known as redox cycling, involves the enzymatic reduction of the quinone (Q) to a semiquinone radical ( $Q\cdot^-$ ) by cellular reductases like cytochrome P450 reductase.[16] The semiquinone can then react with molecular oxygen ( $O_2$ ) to regenerate the parent quinone and produce a superoxide anion radical ( $O_2\cdot^-$ ). This cycle can repeat, leading to an accumulation of ROS, which causes oxidative stress, damages

cellular macromolecules like DNA, lipids, and proteins, and can ultimately trigger programmed cell death (apoptosis).[\[14\]](#)[\[16\]](#)



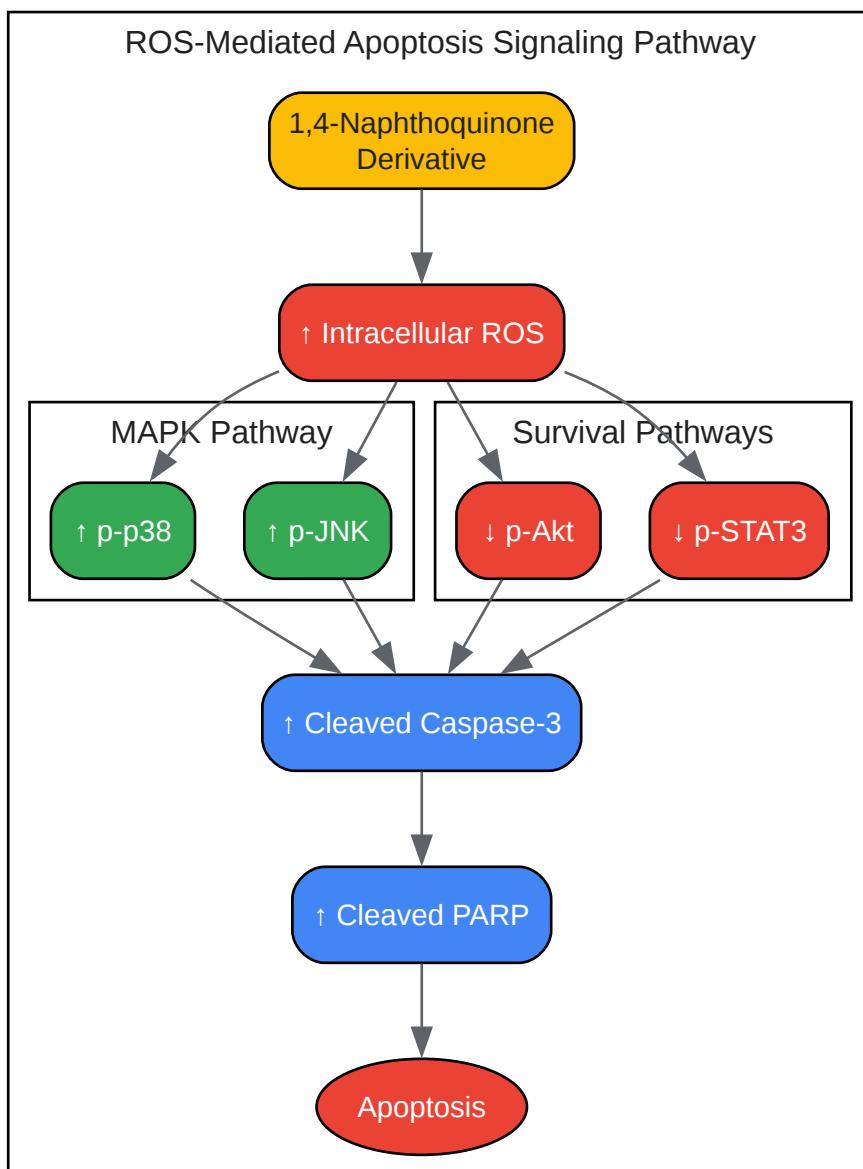
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General mechanism of ROS generation by 1,4-naphthoquinones.

## Regulation of Cancer Cell Signaling Pathways

Recent studies on novel 1,4-naphthoquinone derivatives have demonstrated their ability to induce apoptosis and cell cycle arrest in cancer cells by modulating key signaling pathways. [15] Specifically, these compounds can trigger an increase in intracellular ROS, which in turn activates the MAPK (mitogen-activated protein kinase) pathways (p38 and JNK) and inhibits pro-survival pathways like Akt and STAT3.[15]

The activation of p38 and JNK, coupled with the inhibition of Akt and STAT3, leads to the activation of executioner caspases, such as caspase-3, and the cleavage of poly(ADP-ribose) polymerase (PARP).[15] This cascade of events culminates in the apoptotic death of the cancer cell. This ROS-dependent modulation of critical signaling networks highlights the therapeutic potential of 1,4-naphthoquinone derivatives in oncology.[15]



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Modulation of MAPK/Akt/STAT3 signaling by 1,4-naphthoquinone derivatives.

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